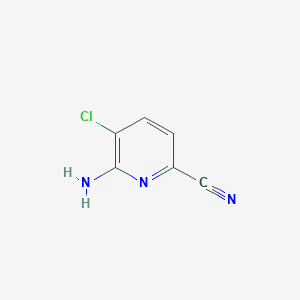

6-Amino-5-chloropicolinonitrile

Description

Overview of Pyridine-Based Nitrile Scaffolds in Modern Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in modern organic chemistry, serving as essential scaffolds in drug design and synthesis. nih.gov The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is structurally similar to benzene (B151609) and is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins like niacin. nih.govnih.gov Its presence in over 7,000 drug molecules of medicinal importance underscores its significance. nih.gov

The incorporation of a pyridine nucleus into molecular frameworks is a widely employed strategy in medicinal chemistry. researchgate.net This is largely due to the favorable physicochemical properties the pyridine moiety imparts. The nitrogen atom in the ring enhances polarity and allows for the formation of hydrogen bonds, which can improve aqueous solubility and metabolic stability—critical factors for the bioavailability of therapeutic agents. nih.gov Consequently, pyridine scaffolds are integral to a diverse array of FDA-approved drugs and are continuously explored for new therapeutic applications. nih.govresearchgate.net The versatility of pyridine derivatives extends to their use as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov

Strategic Significance of Halogenated and Aminated Pyridine Derivatives as Building Blocks

Halogenated and aminated pyridine derivatives are of paramount strategic importance as versatile building blocks in organic synthesis. Halopyridines, in particular, are key precursors for the synthesis of pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond is a reactive handle that enables a wide range of subsequent chemical transformations through cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions, allowing for the precise and regiocontrolled construction of complex molecules. nih.gov The introduction of a halogen atom can also enhance the biological potency and broaden the spectrum of activity of a molecule. acs.org

Similarly, aminated pyridines are crucial intermediates in the synthesis of a multitude of functional molecules. The amino group can be readily modified or can participate in directing the substitution patterns on the pyridine ring. nih.govresearchgate.net The presence and position of amino and halogen substituents on the pyridine ring can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological activity. nih.gov For instance, research has shown that the introduction of specific groups can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov

Positional Isomerism and its Impact on Reactivity Patterns in Picolinonitrile Systems

Positional isomerism, a type of structural isomerism, occurs when functional groups can be located at different positions on a core structure, such as a pyridine ring. creative-chemistry.org.ukfiveable.me This phenomenon has a profound impact on the chemical and physical properties of the molecule, including its reactivity, boiling point, and solubility. fiveable.me In picolinonitrile systems, the relative positions of the nitrile group and other substituents on the pyridine ring are critical in determining the molecule's reactivity patterns.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqyoutube.com This effect is particularly pronounced in acidic media where the nitrogen atom becomes protonated, further increasing its electron-withdrawing nature. uoanbar.edu.iq Consequently, electrophilic substitution on an unsubstituted pyridine ring requires harsh conditions and typically occurs at the 3-position. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom. uoanbar.edu.iqyoutube.com The stability of the intermediate formed during nucleophilic attack is a key factor, and resonance structures show that the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, thus stabilizing the intermediate. youtube.com In the case of 6-Amino-5-chloropicolinonitrile, the positions of the amino, chloro, and nitrile groups are crucial in dictating its specific reactivity in synthetic transformations. The interplay of the electron-donating amino group and the electron-withdrawing chloro and nitrile groups, along with the inherent electronic properties of the pyridine ring, creates a unique reactivity profile for this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFAUHRZHNHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Chloropicolinonitrile and Analogous Structures

Retrosynthetic Analysis of 6-Amino-5-chloropicolinonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-heteroatom bonds of the pyridine (B92270) ring. youtube.com This approach simplifies the molecule into more manageable fragments. The analysis suggests that the amino, chloro, and nitrile groups can be introduced through separate, sequential reactions on a pyridine core.

A plausible retrosynthetic pathway would involve the following key disconnections:

C-CN bond: The nitrile group can be introduced via a cyanation reaction, a common transformation in heterocyclic chemistry. nih.govchem-soc.si

C-Cl bond: The chlorine atom at the C-5 position can be installed through a regioselective chlorination reaction.

C-NH2 bond: The amino group at the C-6 position can be introduced via an amination reaction, such as the Chichibabin reaction or a nucleophilic aromatic substitution. wikipedia.orgresearchgate.net

This analysis points towards a synthetic strategy that begins with a simpler pyridine derivative, which is then functionalized in a stepwise manner.

Approaches to Pyridine Ring Functionalization and Nitrile Introduction

The functionalization of the pyridine ring is a critical aspect of the synthesis of this compound. This involves the selective introduction of chloro, amino, and nitrile groups at specific positions.

Regioselective Chlorination Strategies at the C-5 Position of Picolinonitriles

Achieving regioselective chlorination at the C-5 position of a picolinonitrile can be challenging due to the electronic nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, making such reactions difficult. almerja.com

However, several methods have been developed to achieve this transformation:

Using N-oxides: Conversion of the pyridine to its N-oxide derivative can facilitate electrophilic substitution. The N-oxide group activates the C-4 position and, to a lesser extent, the C-2 and C-6 positions. While not directly targeting C-5, this approach can be used in multi-step syntheses where the directing effects of other substituents are leveraged. researchgate.net

Metal-catalyzed C-H activation: Recent advances have focused on transition metal-catalyzed C-H activation/chlorination reactions. These methods offer high regioselectivity. For instance, iron(III)-catalyzed chlorination of 8-amidoquinolines has been shown to be effective at the C-5 position in water. mdpi.com Another approach utilizes an oxidant-free electrochemical method for the regioselective chlorination of 8-aminoquinoline (B160924) amides at the C-5 position using dichloromethane (B109758) as the chlorinating agent. nih.gov

| Method | Reagents | Key Features |

| N-oxide mediated | Peracids, Chlorinating agent | Activates the pyridine ring for electrophilic substitution. wikipedia.org |

| Metal-catalyzed | Iron(III) nitrate, NBS | Environmentally friendly, proceeds in water at room temperature. mdpi.com |

| Electrochemical | Dichloromethane | Oxidant-free, good position control. nih.gov |

Amination Approaches for Pyridine Rings at the C-6 Position

The introduction of an amino group at the C-6 position of the pyridine ring is typically achieved through nucleophilic aromatic substitution or related reactions.

Chichibabin Reaction: This classic reaction involves the direct amination of pyridines using sodium amide. It typically yields 2-aminopyridine, but the regioselectivity can be influenced by substituents on the ring. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (such as a halogen) is present at the C-6 position, it can be displaced by an amine nucleophile. researchgate.net

Transition Metal-Catalyzed Amination: Modern methods often employ transition metal catalysts, such as palladium or ruthenium, to facilitate the amination of pyridines. A recently developed method utilizes a ruthenium catalyst for the amination of aminopyridines through a transient η6-pyridine complex. nih.gov Another approach uses a polyfunctional reagent that activates the pyridine nitrogen and transfers an amino group to the C-2 position. galchimia.com

| Method | Reagents/Catalyst | Key Features |

| Chichibabin Reaction | Sodium amide | Direct amination of the pyridine ring. wikipedia.orgresearchgate.net |

| Nucleophilic Aromatic Substitution | Amine, Base | Requires a good leaving group at the target position. researchgate.net |

| Ruthenium-catalyzed Amination | Ruthenium catalyst, Amine | Proceeds via a transient η6-pyridine complex. nih.gov |

| Polyfunctional Reagent | N-Boc hydroxylamine (B1172632) derivative | Activates the pyridine and transfers the amino group. galchimia.com |

Methods for Nitrile Group Introduction (e.g., Cyanation Reactions)

The introduction of a nitrile group onto the pyridine ring is a crucial step in the synthesis of picolinonitriles.

Cyanation of Pyridine N-oxides: A common method involves the reaction of pyridine N-oxides with a cyanide source in the presence of an activating agent. This is a modified Reissert-Henze reaction. chem-soc.siacs.org For example, trimethylsilanecarbonitrile can be used as the cyanide source. acs.org

Direct C-H Cyanation: Recent developments have led to direct C-H cyanation methods that avoid the need for pre-functionalization. One such method involves triflic anhydride (B1165640) activation followed by nucleophilic attack of cyanide. nih.gov

Sandmeyer-type Reactions: If an amino group is already present, it can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile in a Sandmeyer-type reaction.

| Method | Reagents | Key Features |

| Modified Reissert-Henze | Pyridine N-oxide, Cyanide source (e.g., TMSCN), Activating agent | Well-established method for introducing a nitrile group. chem-soc.siacs.org |

| Direct C-H Cyanation | Triflic anhydride, Cyanide source | One-pot protocol applicable to a range of N-containing heterocycles. nih.gov |

| From Halides | Copper cyanide | A common method for converting aryl halides to nitriles. chemicalbook.com |

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound typically involves a multi-step sequence that combines the aforementioned functionalization reactions. The order of these steps is critical to ensure the desired regioselectivity and to avoid unwanted side reactions.

Precursor Synthesis and Intermediate Transformations

A common strategy starts with a readily available substituted pyridine. For instance, a synthesis could begin with 2-aminopyridine.

One potential synthetic route is as follows:

Chlorination: 2-Aminopyridine can be chlorinated to introduce a chlorine atom at the C-5 position. A method using hydrochloric acid and sodium hypochlorite (B82951) has been reported for the synthesis of 2-amino-5-chloropyridine (B124133). google.com

Nitration: The resulting 2-amino-5-chloropyridine can then be nitrated. The amino group directs the incoming nitro group to the C-3 or C-5 position. However, under specific conditions, nitration at the desired position can be achieved.

Halogenation/Cyanation: An alternative route involves starting with a different precursor. For example, starting with 6-bromo-3-nitro-pyridin-2-ylamine, the bromo group can be displaced by cyanide using copper cyanide to yield 6-amino-5-nitro-pyridine-2-carbonitrile. chemicalbook.com The nitro group can then be reduced to an amino group, and the resulting amino group can be converted to a chloro group via a Sandmeyer-type reaction.

Another approach could involve starting with a picolinonitrile and then introducing the amino and chloro groups. The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported, which could potentially be converted to the target molecule through further transformations. nih.gov

The synthesis of xanthine (B1682287) precursors, such as 6-amino-5-carboxamidouracils, also provides insights into the types of condensation and cyclization reactions that could be adapted for the synthesis of related heterocyclic structures. frontiersin.orgnih.gov

The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines showcases another synthetic strategy for building substituted nitrogen-containing heterocyclic rings. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of amino-chloropicolinonitriles often requires careful optimization of reaction parameters to maximize yield and purity. A common approach to introduce the amino group is through nucleophilic aromatic substitution or cross-coupling reactions. For a typical palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, several factors can be systematically varied. rasayanjournal.co.inwikipedia.org

A hypothetical optimization study for the amination of a dichloropicolinonitrile precursor is presented in the table below, illustrating the effect of catalyst, ligand, base, and solvent on the reaction outcome. Such studies are crucial for developing efficient synthetic protocols. rasayanjournal.co.inwikipedia.org

Interactive Data Table: Hypothetical Optimization of Buchwald-Hartwig Amination for a Dichloropicolinonitrile

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 72 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.2) | Toluene | 100 | 68 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 55 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 82 |

| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | THF | 80 | 65 |

| 7 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 85 |

| 8 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 80 | 78 |

This table is a hypothetical representation based on typical optimization studies for Buchwald-Hartwig amination reactions.

Considerations for Scale-Up in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. Key considerations include:

Heat Transfer: Many of the reactions involved, particularly transition metal-catalyzed couplings, can be exothermic. Efficient heat dissipation becomes critical on a larger scale to prevent runaway reactions and maintain optimal reaction temperatures. The choice of reactor and stirring method plays a significant role in managing heat transfer.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. On a larger scale, controlled addition using syringe pumps or dropping funnels is often necessary to maintain a consistent reaction temperature and concentration.

Mixing: Ensuring homogeneous mixing in a larger reaction vessel is crucial for achieving consistent results. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yields.

Work-up and Purification: The methods used for work-up and purification at the laboratory bench may not be practical for larger scales. For instance, extractive work-ups require larger volumes of solvents, and chromatographic purification can become cumbersome and expensive. Alternative purification methods like crystallization or distillation should be explored and optimized during the process development phase.

Safety: A thorough safety assessment is paramount before any scale-up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for gas evolution or pressure build-up.

Novel Synthetic Methodologies for Amino-Chloropicolinonitriles

Recent advances in organic synthesis have provided new tools for the construction of highly functionalized heterocyclic compounds like this compound.

Transition Metal-Catalyzed Syntheses (e.g., Suzuki-Miyaura, Buchwald-Hartwig pre-functionalization)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rasayanjournal.co.inwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. rasayanjournal.co.inwikipedia.org In the context of this compound synthesis, it could be employed by reacting a suitable dihalopicolinonitrile with an ammonia (B1221849) equivalent or a protected amine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity. rasayanjournal.co.inwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide. nih.govlibretexts.org While not directly forming the amino group, it can be used to pre-functionalize the picolinonitrile ring. For instance, a bromo- or chloro-picolinonitrile could be coupled with a boronic ester to introduce other substituents before a subsequent amination step.

Electrocatalytic and Photoredox Approaches

Modern synthetic methods are increasingly turning to electrochemistry and photoredox catalysis to drive reactions under milder conditions.

Electrocatalytic Synthesis: Electrochemical methods offer a way to generate reactive intermediates without the need for stoichiometric chemical oxidants or reductants. The synthesis of aminopyridines can potentially be achieved through the electrochemical reduction of nitropyridines or the oxidative coupling of pyridines with amines. These methods can offer improved sustainability and safety profiles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds. researchgate.netnih.gov This approach uses a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate radical intermediates. The amination of aryl chlorides can be achieved under photoredox conditions, offering a potentially milder alternative to traditional palladium-catalyzed methods. researchgate.netnih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. rasayanjournal.co.innih.govresearchgate.net For the synthesis of this compound, several green chemistry aspects can be considered:

Solvent Selection: The use of hazardous solvents such as chlorinated hydrocarbons or polar aprotic solvents like DMF should be minimized or replaced with greener alternatives where possible. biosynce.com Solvents derived from renewable resources or water are preferred. biosynce.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Transition metal catalysts, while often containing precious metals, are used in small quantities and can often be recycled. The development of catalysts based on more abundant and less toxic metals is an active area of research.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org Photochemical and electrochemical methods can also be more energy-efficient.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions are particularly effective in improving atom economy. nih.govacs.org

Green Chemistry Metrics for Synthesis Evaluation researchgate.netresearchgate.netmdpi.com

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | (Total mass of waste / Mass of product) | 0 |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | 1 |

| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | 100% |

By considering these factors, the synthesis of this compound and its analogs can be designed to be more efficient, cost-effective, and environmentally friendly.

Reactivity and Reaction Pathways of 6 Amino 5 Chloropicolinonitrile

The chemical reactivity of 6-Amino-5-chloropicolinonitrile is dominated by the electronic characteristics of the pyridine (B92270) ring, which is rendered electron-deficient by the ring nitrogen atom. This inherent electrophilicity is further modulated by the substituents. The cyano group at C-2 is a strong electron-withdrawing group, while the amino group at C-6 is a strong electron-donating group. The chlorine atom at C-5 serves as a good leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this molecule, facilitated by the electron-deficient nature of the pyridine ring. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The chlorine atom at the C-5 position of this compound is highly activated towards nucleophilic displacement. This activation is a result of the cumulative electron-withdrawing effects of the adjacent cyano group at C-2 and the ring nitrogen atom, which stabilize the anionic Meisenheimer intermediate formed during the reaction. wikipedia.orgchemrxiv.org Consequently, the C-5 position is the primary site for nucleophilic attack.

A wide array of nucleophiles can displace the C-5 chlorine atom. These reactions are foundational for creating diverse derivatives. Common nucleophiles include:

Ammonia (B1221849) and Amines: Reaction with various primary and secondary amines (aliphatic or aromatic) leads to the corresponding 5-amino derivatives. Such reactions are well-documented for other chloropyridines and related chloroazines. nih.govnih.gov

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 5-alkoxy or 5-aryloxy ethers.

Thiolates: Sulfur-based nucleophiles, such as thiolates (RS⁻), readily react to yield 5-thioether derivatives. Reactions of chloroazines with bisulfide and polysulfides have been shown to proceed efficiently via an SNAr mechanism. nih.gov

The table below summarizes expected SNAr reactions at the C-5 position based on established principles for activated chloro-heteroaromatics.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Ammonia | NH₃, heat, pressure | 5,6-Diaminopicolinonitrile |

| Primary Amine (R-NH₂) | R-NH₂, base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-Amino-5-(alkylamino)picolinonitrile |

| Alcohol (R-OH) | NaH, R-OH | 6-Amino-5-alkoxypicolinonitrile |

| Thiol (R-SH) | NaH, R-SH | 6-Amino-5-(alkylthio)picolinonitrile |

While the C-5 position is the most reactive site for SNAr due to the leaving group and activating substituents, other positions on the pyridine ring are also electronically influenced. The C-3 and C-4 positions are generally less electrophilic. The C-2 position, bearing the nitrile group, is not susceptible to SNAr as the cyanide ion is not a viable leaving group under these conditions. The C-6 position has an amino group, which is a very poor leaving group. Therefore, nucleophilic attack is highly regioselective, occurring almost exclusively at the C-5 position, displacing the chlorine atom. Competitive substitution at other ring positions is not a significant pathway under typical SNAr conditions.

Transformations of the Amino Group at C-6

The primary amino group at the C-6 position is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further structural modification and elaboration.

The lone pair of electrons on the nitrogen atom of the C-6 amino group makes it nucleophilic, enabling it to react with various electrophiles.

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. Microwave-assisted methods have been shown to be effective for the acylation of similar amino-substituted pyridopyrimidines.

Alkylation: N-alkylation can be achieved by treating the compound with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Sequential SNAr and alkylation strategies are common in the synthesis of substituted aminopyrimidines. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are important in medicinal chemistry. chemrxiv.org

The table below details these key transformations of the C-6 amino group.

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl chloride (RCOCl), Base | N-(5-Chloro-6-cyanopyridin-2-yl)amide |

| Alkylation | Alkyl halide (R-X), Base | 6-(Alkylamino)-5-chloropicolinonitrile |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-(5-Chloro-6-cyanopyridin-2-yl)sulfonamide |

The C-6 amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄). This reaction converts the primary amino group into a diazonium salt (-N₂⁺). The diazotization of 2-aminopyridines is a well-established process. rsc.orgrsc.org The resulting pyridin-2-diazonium salt is often unstable but serves as a valuable intermediate.

Once formed, the diazonium group can be displaced by a variety of nucleophiles in Sandmeyer-type reactions or other transformations:

Replacement by Halogen: Treatment with Cu(I) halides (CuCl, CuBr) allows for the introduction of chloro or bromo substituents.

Replacement by Hydroxyl: Heating the aqueous acidic solution of the diazonium salt leads to the formation of the corresponding 6-hydroxypicolinonitrile. rsc.org

Replacement by Hydrogen (Deamination): Reductive deamination can be achieved using reagents like hypophosphorous acid (H₃PO₂).

These reactions provide a pathway to a wide range of 6-substituted picolinonitriles that are not directly accessible otherwise. acs.orgresearchgate.netresearchgate.net

The oxidation and reduction of the amino group on the pyridine ring are less common but represent potential transformation pathways.

Oxidation: Direct oxidation of the primary amino group on an electron-deficient ring like pyridine can be complex. Strong oxidizing agents may lead to ring degradation. Selective oxidation of the ring nitrogen to a pyridine N-oxide is a more common transformation, which in turn can alter the reactivity of the ring substituents. wikipedia.orgnih.gov In some related systems, such as 3-aminothieno[2,3-b]pyridines, oxidation can lead to oxidative dimerization rather than simple transformation of the amino group. acs.org

Reduction: The primary amino group itself is not typically reducible. However, under certain harsh reductive conditions, cleavage of the C-N bond (reductive deamination) can occur. For example, the reduction of aminopyridines with samarium diiodide in the presence of water has been shown to eliminate the amino group, affording the corresponding piperidine. clockss.org A process for the reduction of nitro groups to amines using trichlorosilane (B8805176) is also known, highlighting the diverse reductive methods available in heterocyclic chemistry. google.com

Reactions Involving the Nitrile Moiety at C-2

The nitrile group at the C-2 position of the pyridine ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides, and this transformation can be applied to this compound. The reaction typically proceeds in either acidic or basic aqueous solutions. organic-chemistry.orgiitk.ac.in Under these conditions, the nitrile group is converted to a carboxylic acid (6-amino-5-chloropicolinic acid) or, under milder conditions, the reaction can be stopped at the amide stage (6-amino-5-chloropicolinamide). nih.gov

The acid-catalyzed mechanism involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for a subsequent nucleophilic attack by water. iitk.ac.in This is followed by tautomerization to form the amide, which can then be further hydrolyzed to the carboxylic acid upon extended reaction times or harsher conditions. organic-chemistry.org Conversely, base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. organic-chemistry.org

A related synthesis of 5-chloropicolinic acid from 2-cyano-5-chloropyridine by hydrolysis has been documented. google.com Furthermore, the synthesis of 4-amino-3,5,6-trichloropicolinic acid is achieved through the hydrolysis of the corresponding nitrile precursor, demonstrating the feasibility of this reaction on similar substituted pyridine systems. google.com

Table 1: Hydrolysis of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 6-Amino-5-chloropicolinic acid | H₂SO₄ (aq) or NaOH (aq), heat | Complete Hydrolysis |

The nitrile group of this compound can be reduced to a primary amine, yielding (6-amino-5-chloropyridin-2-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.org The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. byjus.com

Alternative and often milder reducing agents, such as ammonia borane, have been shown to effectively reduce a wide range of nitriles to primary amines. organic-chemistry.org It is also possible to achieve a partial reduction to an imine under specific conditions, for instance, by using a sterically bulky silane (B1218182) reducing agent. organic-chemistry.org

Table 2: Reduction of the Nitrile Moiety of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| (6-Amino-5-chloropyridin-2-yl)methanamine | 1. LiAlH₄, THF; 2. H₂O | Complete Reduction |

| (6-Amino-5-chloropyridin-2-yl)methanamine | H₂, Pd/C or PtO₂ | Catalytic Hydrogenation |

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. oup.com A significant reaction in this category is the formation of tetrazoles. The reaction of nitriles with azides, typically sodium azide (B81097) in the presence of an ammonium (B1175870) salt or a Lewis acid, leads to the formation of a tetrazole ring. nih.gov For this compound, this would result in the formation of 5-(6-amino-5-chloropyridin-2-yl)-1H-tetrazole. This transformation is valuable as tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.govnih.gov

Another important nucleophilic addition is the Pinner reaction, which can lead to the formation of amidines. While not explicitly detailed for this specific compound, the general principle involves the reaction of the nitrile with an alcohol in the presence of a strong acid to form an imino ether salt, which can then react with ammonia or an amine to yield the corresponding amidine.

Table 3: Nucleophilic Addition to the Nitrile Group

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 5-(6-Amino-5-chloropyridin-2-yl)-1H-tetrazole | NaN₃, NH₄Cl, DMF, heat | Tetrazole Formation |

Advanced Coupling Reactions for Further Functionalization

The chlorine atom at the C-5 position provides a handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. youtube.com The chloro-substituent on the electron-deficient pyridine ring of this compound is a suitable electrophile for these transformations.

Heck Reaction : The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.orgbyjus.comwikipedia.org This would allow for the introduction of vinyl groups at the C-5 position.

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and would yield 6-amino-5-(alkynyl)picolinonitriles. researchgate.net The synthesis of various 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines demonstrates the applicability of this reaction to similar substrates. researchgate.net

Negishi Coupling : The Negishi coupling involves the reaction of the aryl chloride with an organozinc reagent in the presence of a palladium catalyst. This reaction is known for its high functional group tolerance and allows for the formation of C-C bonds with various alkyl, vinyl, or aryl groups.

The reactivity of chloropyridines in such coupling reactions is well-documented, with various palladium catalysts and ligands being developed to facilitate the activation of the C-Cl bond. chemrxiv.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at C-5

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 6-Amino-5-(vinyl)picolinonitrile derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 6-Amino-5-(alkynyl)picolinonitrile derivative |

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Ullmann reaction can be used to couple the C-Cl bond of this compound with various nucleophiles.

C-N Bond Formation : Reaction with amines or amides in the presence of a copper catalyst and a base can be used to introduce substituted amino groups at the C-5 position. rsc.org

C-O Bond Formation : Similarly, coupling with phenols or alcohols (Ullmann ether synthesis) can lead to the formation of aryloxy or alkoxy derivatives. organic-chemistry.org

C-S Bond Formation : Reaction with thiols allows for the synthesis of the corresponding thioethers.

These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but are advantageous due to the lower cost and toxicity of copper. nih.gov Modern developments have led to milder reaction conditions, often employing ligands to facilitate the coupling. organic-chemistry.org

Table 5: Copper-Mediated Coupling Reactions at C-5

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Ullmann Amination | Amine (R₂NH) | CuI, Base (e.g., K₂CO₃) | 5,6-Diaminopicolinonitrile derivative |

| Ullmann Ether Synthesis | Phenol (ArOH) | CuI, Base (e.g., Cs₂CO₃) | 6-Amino-5-(aryloxy)picolinonitrile derivative |

Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound

The presence of multiple reactive sites on the this compound molecule makes selectivity a critical aspect of its chemistry. The outcomes of its reactions are highly dependent on the nature of the reagents and the reaction conditions employed.

Chemoselectivity:

The chemoselectivity of reactions involving this compound is primarily a contest between the reactivity of the 6-amino group, the 5-chloro substituent, and the 2-cyano group.

Reactions at the Amino and Cyano Groups: The vicinal arrangement of the amino and cyano groups makes them poised for cyclization reactions. In many instances, these two groups react in concert to form a new fused ring, leaving the chloro group intact. For example, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the amino and cyano groups of a similar 2-amino-3-cyanopyridine (B104079) core react with reagents like formamide (B127407) or chloroacetyl chloride to build the pyrimidine (B1678525) ring. nih.govresearchgate.net This pathway is often favored due to the formation of a stable aromatic fused system.

Reactions at the Chloro Substituent: The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group activates the chloro substituent towards nucleophilic attack. However, the reactivity is also influenced by the steric hindrance from the adjacent amino group.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chloro group can be selectively replaced with aryl or other organic fragments. nih.gov This demonstrates that under specific catalytic conditions, the chloro group can be the most reactive site. Microwave-assisted conditions have been shown to facilitate these cross-coupling reactions effectively. nih.gov

Reactions involving the Amino Group alone: The amino group can also react independently, for instance, through acylation or alkylation. However, in many synthetic applications, its reactivity is harnessed in conjunction with the cyano group for cyclization.

The following table summarizes the observed chemoselectivity in reactions involving scaffolds related to this compound.

| Reaction Type | Reagents | Reactive Site(s) | Unreactive Site(s) | Product Type |

| Cyclization | Formamide | 6-Amino and 2-Cyano | 5-Chloro | Pyrido[2,3-d]pyrimidine |

| Cyclization | Chloroacetyl chloride | 6-Amino and 2-Cyano | 5-Chloro | Pyrido[2,3-d]pyrimidine |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 5-Chloro | 6-Amino, 2-Cyano | 5-Aryl-6-aminopicolinonitrile |

| Nucleophilic Aromatic Substitution | Amines | 5-Chloro | 6-Amino, 2-Cyano | 5-Amino-6-aminopicolinonitrile |

Regioselectivity:

Regioselectivity in the reactions of this compound primarily concerns reactions that introduce new substituents onto the pyridine ring. In palladium-catalyzed cross-coupling reactions, the substitution occurs exclusively at the 5-position, replacing the chlorine atom.

In instances of further substitution on the pyridine ring, the directing effects of the existing substituents would play a crucial role. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, given the substitution pattern of the molecule, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

Stereoselectivity:

Currently, there is limited specific information in the public domain regarding stereoselective reactions involving this compound. The introduction of new chiral centers would depend on the specific reagents and reaction pathways employed. For instance, if the amino group were to react with a chiral acylating agent, a pair of diastereomers could be formed. Similarly, the formation of a new chiral center during a cyclization reaction could lead to stereoisomeric products. Without specific examples in the literature, a detailed discussion on stereoselectivity remains speculative.

Ring-Opening and Rearrangement Reactions of the Pyridine Core

While the pyridine ring is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. For pyridine derivatives, particularly those with activating or strategically placed substituents, these transformations can be synthetically useful.

One of the notable rearrangement mechanisms applicable to such systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This process is often observed in the reactions of halogenated pyridines and pyrimidines with strong nucleophiles. For this compound, a strong nucleophile could potentially attack one of the carbon atoms of the pyridine ring, leading to the cleavage of a C-N or C-C bond within the ring. The resulting open-chain intermediate could then re-cyclize to form a new heterocyclic system. While no specific examples for this compound are documented, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via a rearrangement, resulting in a formal two-carbon insertion. clockss.org

Intramolecular SNAr reactions can also lead to rearrangements. In related amino- and halo-substituted pyrimidines, alkylating agents bearing amino substituents have been observed to lead to unexpected products through intramolecular cyclization followed by fragmentation. nih.gov This suggests that if the amino group of this compound were to be functionalized with a suitable chain containing a nucleophilic site, an intramolecular attack on the 5-position could initiate a rearrangement or fragmentation of the pyridine ring.

The following table outlines potential, though not yet experimentally confirmed for this specific compound, ring-opening and rearrangement pathways.

| Reaction Type | Potential Trigger | Intermediate | Potential Product |

| ANRORC | Strong nucleophile (e.g., KNH2) | Open-chain species | Isomeric or rearranged heterocycle |

| Intramolecular Rearrangement | Functionalization of the amino group with a nucleophilic side chain | Spirocyclic intermediate | Rearranged fused or fragmented heterocycle |

It is important to note that the exploration of such ring-opening and rearrangement reactions for this compound is an area that warrants further investigation to fully understand the synthetic potential of this versatile building block.

Computational and Theoretical Investigations of 6 Amino 5 Chloropicolinonitrile

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

For 6-Amino-5-chloropicolinonitrile, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing nitrile group and the pyridine ring, indicating the sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Computational methods can precisely calculate these orbital energies.

Interactive Table 4.1.1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.72 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.13 | Energy difference; relates to chemical reactivity and stability. |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.org A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. nih.gov This is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the planarity of the pyridine ring and the precise spatial orientation of the amino, chloro, and nitrile substituents. These structural parameters are crucial for understanding steric effects and intermolecular interactions.

Interactive Table 4.2.1: Selected Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-NH₂ | 1.37 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Angle | Cl-C₅-C₆ | 119.5° |

| Bond Angle | N₁-C₆-N(H₂) | 118.0° |

| Dihedral Angle | C₄-C₅-C₆-N₁ | ~0° |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction.

For this compound, DFT calculations can be used to model various reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon or electrophilic substitution on the pyridine ring. By locating the transition state structure for a proposed mechanism, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. Comparing the activation energies of different possible pathways allows for the prediction of the most likely reaction mechanism.

Interactive Table 4.3.1: Hypothetical Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State (TS) | Highest energy point of the reaction | +25.5 |

| Intermediate | A metastable species along the path | +5.2 |

| Products | Substituted Picolinonitrile + Cl⁻ | -10.8 |

Prediction of Reactivity Patterns and Selectivity based on Electronic Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. These descriptors help in quantifying and predicting the reactivity of a molecule. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These indices provide a framework for comparing the reactivity of this compound with other molecules and predicting its behavior in different chemical environments. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile.

Interactive Table 4.4.1: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.285 | Tendency of electrons to escape. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.565 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.58 | Global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a condensed phase like a solution. tandfonline.comrsc.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. rsc.org

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a definitive tool for establishing the elemental composition of a compound by providing a highly accurate mass measurement. For 6-Amino-5-chloropicolinonitrile, with a nominal mass of 153 g/mol , HRMS can distinguish its exact mass from other potential isobaric interferences.

The molecular formula of this compound is C₆H₄ClN₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element:

| Element | Isotope | Mass (Da) |

| Carbon (C) | ¹²C | 12.000000 |

| Hydrogen (H) | ¹H | 1.007825 |

| Chlorine (Cl) | ³⁵Cl | 34.968853 |

| Nitrogen (N) | ¹⁴N | 14.003074 |

This data is based on established isotopic masses.

An experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that is within a few parts per million (ppm) of the calculated theoretical mass provides strong evidence for the correct molecular formula. This level of precision is crucial for confirming the identity of synthesized compounds and their intermediates, ruling out alternative structures with the same nominal mass.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons on the pyridine (B92270) ring provide information about their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the cyano group, and the carbon bearing the amino group are all expected to appear in characteristic regions of the spectrum.

Multi-Dimensional NMR: To definitively connect the proton and carbon skeletons, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other on the molecular framework. This is instrumental in tracing the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by observing long-range connectivities, for instance, from the aromatic protons to the cyano carbon.

While specific spectral data for this compound is not widely published in open literature, the application of these standard NMR techniques would be the definitive method for its structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the following functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3500-3300 | Symmetric and Asymmetric Stretching |

| C≡N (Nitrile group) | 2260-2220 | Stretching |

| C=C, C=N (Aromatic ring) | 1650-1450 | Stretching |

| C-Cl (Chloro group) | 850-550 | Stretching |

These are general ranges and can be influenced by the specific molecular environment.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar or symmetric bonds. For this compound, the C≡N and the aromatic ring vibrations are expected to give strong Raman signals. The symmetric vibrations of the pyridine ring would also be readily observable.

By comparing the experimental FT-IR and Raman spectra with established correlation charts and data from similar molecules, such as other substituted pyridines, a confident identification of the functional groups can be achieved.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would reveal:

The planar geometry of the pyridine ring.

The precise bond lengths of the C-Cl, C-N (amino), and C-C≡N bonds.

The conformation of the amino group relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate the packing of the molecules in the solid state.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For monitoring the synthesis of this compound, GC-MS can be a powerful tool, particularly for analyzing the volatile components of a reaction mixture. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This enables chemists to track the consumption of starting materials and the formation of the desired product and any byproducts over time, thus optimizing reaction conditions.

The development of validated HPLC and GC-MS methods is crucial for quality control in any synthetic process involving this compound.

Derivatization and Scaffold Expansion from 6 Amino 5 Chloropicolinonitrile

Design and Synthesis of Chemically Diverse 6-Amino-5-chloropicolinonitrile Analogs

The chemical versatility of this compound allows for the design and synthesis of a wide array of analogs through modifications at its key functional groups: the amino, chloro, and cyano moieties.

The amino group is a primary site for derivatization. Standard acylation reactions with acid chlorides or anhydrides can introduce various amide functionalities. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. Alkylation and arylation of the amino group are also feasible, though may require more specific conditions to control the degree of substitution.

The nitrile group offers another handle for chemical transformation. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Reduction of the nitrile group, for example with lithium aluminum hydride, would yield a primary amine, providing a diamino-picoline scaffold.

The chloro substituent on the pyridine (B92270) ring can potentially undergo nucleophilic aromatic substitution, although the presence of the strongly activating amino group can complicate reactivity patterns. Nevertheless, under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), the chlorine atom could be replaced by various aryl, alkyl, or amino groups, leading to a significant expansion of the chemical diversity of the scaffold.

Table 1: Examples of Synthesized Analogs of Substituted Aminopicolinonitriles This table presents examples of analogous compounds synthesized from related substituted aminopicolinonitrile scaffolds, illustrating the potential for derivatization of this compound.

| Starting Material Analogue | Reagent | Product Analogue | Reaction Type |

| 6-(5-bromothiophen-2-yl)picolinonitrile | Phenylboronic acid, Pd(PPh₃)₄ | 6-(5-phenylthiophen-2-yl)picolinonitrile | Suzuki Coupling |

| 6-aminopicolinonitrile | Benzoyl chloride | 6-(benzoylamino)picolinonitrile | Acylation |

| 2-amino-3-cyanopyridine (B104079) | Formamide (B127407) | Pyrido[2,3-d]pyrimidin-4-amine | Cyclization |

Exploration of Structure-Reactivity Relationships within Synthetic Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric interplay of its substituents. The amino group at the 6-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. Conversely, the nitrile group at the 2-position and the chloro group at the 5-position are electron-withdrawing, deactivating the ring.

Modification of these functional groups significantly alters the electronic properties and, consequently, the reactivity of the molecule. Acylation of the amino group, for example, diminishes its activating effect due to the electron-withdrawing nature of the carbonyl group. This can be strategically employed to modulate the reactivity during multi-step syntheses.

Steric hindrance also plays a crucial role. The introduction of bulky substituents on the amino group or at adjacent positions can shield certain reaction sites, leading to different product distributions compared to less hindered analogs. Understanding these structure-reactivity relationships is key to the rational design of synthetic routes to more complex molecules based on the this compound scaffold.

Table 2: Predicted Influence of Functional Group Modification on the Reactivity of the Pyridine Ring

| Modification | Effect on Electron Density of Pyridine Ring | Predicted Impact on Reactivity Towards Electrophiles |

| Acylation of the 6-amino group | Decrease | Decreased reactivity |

| Alkylation of the 6-amino group | Increase | Increased reactivity |

| Hydrolysis of the 2-nitrile group to a carboxylic acid | Decrease | Decreased reactivity |

| Replacement of the 5-chloro group with an electron-donating group | Increase | Increased reactivity |

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems (e.g., pyrido-imidazoles, pyrido-triazines)

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions.

Pyrido-imidazoles: The synthesis of a pyrido[4,5-b]imidazole ring system can be envisioned through a multi-step sequence starting from this compound. A plausible route involves the introduction of a second amino group at the 5-position. This could potentially be achieved by nitration followed by reduction, though regioselectivity would be a challenge. A more controlled approach would be a nucleophilic substitution of the chlorine with an amine, if conditions permit. Once the 5,6-diaminopicolinonitrile is obtained, cyclization with a one-carbon synthon like formic acid or triphosgene (B27547) would furnish the desired pyrido[4,5-b]imidazolone. nih.gov

Pyrido-triazines: The construction of a pyrido[2,3-d] nih.govresearchgate.netnih.govtriazine ring system can be achieved from o-aminonicotinonitrile derivatives. nih.gov In the case of this compound, diazotization of the 6-amino group with nitrous acid would generate a diazonium salt. This intermediate could then undergo intramolecular cyclization with the adjacent nitrile group to form the fused triazine ring. nih.gov The reaction conditions would need to be carefully controlled to favor the desired cyclization over other potential reactions of the diazonium salt.

Polymerization and Material Science Applications of this compound Derivatives (Focus on chemical synthesis of materials, not their properties)

The functional groups present in this compound and its derivatives offer opportunities for their use as monomers in the synthesis of novel polymers and functional materials.

The amino group provides a reactive site for polycondensation reactions. For example, derivatization to a diamine, followed by reaction with a diacyl chloride, could lead to the formation of polyamides. Similarly, reaction with diisocyanates could yield polyureas. These polymers would incorporate the rigid and polar picolinonitrile moiety into the polymer backbone, potentially imparting unique thermal and mechanical properties.

The nitrile group is also a valuable functional handle for polymerization. While the nitrile group itself is relatively inert to common polymerization conditions, it can be chemically modified into a polymerizable group. For instance, reduction to an amine or hydrolysis to a carboxylic acid would create monomers suitable for step-growth polymerization. Furthermore, the nitrile group can undergo cyclotrimerization under certain catalytic conditions to form highly cross-linked networks containing triazine rings, which are known for their high thermal stability.

While the direct polymerization of this compound itself is not extensively reported, the chemical principles for the polymerization of functionalized aromatic compounds suggest its potential as a building block for advanced materials. The synthesis of such materials would involve the initial derivatization of the monomer to introduce the desired polymerizable functionalities, followed by controlled polymerization reactions.

Table 3: Potential Polymer Structures from this compound Derivatives

| Derivative Monomer | Co-monomer | Polymer Type | Potential Synthetic Route |

| 6-Amino-5-chloro-2-(aminomethyl)pyridine | Adipoyl chloride | Polyamide | Polycondensation |

| 6-Amino-5-chloropicolinic acid | Hexamethylenediamine | Polyamide | Polycondensation |

| 6-Acrylamido-5-chloropicolinonitrile | Styrene | Copolymer | Radical Polymerization |

Role As a Synthetic Intermediate for Complex Molecular Architectures

Application as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. The diverse functionalities of 6-Amino-5-chloropicolinonitrile make it a theoretical candidate for such reactions. For instance, the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction, or participate in the formation of fused heterocyclic systems. However, specific examples of this compound being used as a key building block in documented multi-component reactions are not readily found in peer-reviewed scientific journals. The exploration of its reactivity in this context represents a potential area for future research.

Integration into Natural Product Synthesis Efforts (as a synthetic fragment)

The pyridine (B92270) scaffold is a common motif in a vast array of natural products with diverse biological activities. While there is no direct evidence in the available literature of this compound being used as a synthetic fragment in the total synthesis of a specific natural product, its structural features make it a plausible precursor. The substituted pyridine core could be incorporated into larger, more complex molecules that mimic or are analogues of naturally occurring compounds. The development of synthetic routes to novel bioactive molecules often relies on the availability of such functionalized building blocks.

Utilization in the Construction of Functional Organic Materials and Molecular Probes

The synthesis of functional organic materials and molecular probes often requires precursors with specific electronic and photophysical properties, as well as sites for further modification. The combination of the electron-donating amino group and the electron-withdrawing nitrile and chloro groups on the pyridine ring of this compound could impart interesting characteristics to larger conjugated systems. These properties are desirable in the design of organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. While the potential exists, the specific use of this compound in the construction of such materials or probes is not detailed in the current body of scientific literature.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-5-chloropicolinonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, starting from a picolinonitrile precursor, chlorination at the 5-position can be achieved using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C). Subsequent amination at the 6-position may employ ammonia gas in a pressurized reactor or ammonium hydroxide in ethanol at reflux. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., distinguishing amino vs. nitro groups via proton shifts at δ 5.5–6.5 ppm).

- IR Spectroscopy: Identifies functional groups (sharp peaks at ~2200 cm⁻¹ for nitrile, ~3400 cm⁻¹ for amine).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching C₆H₄ClN₃).

- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm. Cross-referencing with known standards from PubChem or similar databases enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer: Unexpected peaks may arise from tautomerism, residual solvents, or byproducts. For example:

- Tautomerism: The amino group’s lone pair can delocalize, causing resonance shifts. Compare experimental data with computational predictions (DFT calculations).

- Byproducts: Trace impurities from incomplete chlorination (e.g., 5-chloro vs. 6-chloro isomers) can be identified via 2D NMR (COSY, HSQC).

- Solvent Artifacts: Use deuterated solvents (DMSO-d₆, CDCl₃) and ensure complete drying.

Cross-validation with X-ray crystallography (if crystalline) or alternative techniques like Raman spectroscopy is advised .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize amination efficiency.

- Catalyst Screening: Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (ZnCl₂) may enhance regioselectivity.

- In Situ Monitoring: Techniques like FT-IR or inline HPLC track intermediate formation and adjust conditions dynamically.

Case studies show that adjusting solvent ratios (e.g., THF:H₂O 4:1) during hydrolysis steps improves yield by 15–20% .

Q. How does this compound participate in heterocyclic ring-forming reactions?

Methodological Answer: The nitrile and amino groups act as reactive handles:

- Cyclocondensation: React with α-ketoesters to form pyrido[2,3-d]pyrimidines under acidic conditions (H₂SO₄, 80°C).

- Nucleophilic Substitution: The chloro group undergoes displacement with thiols or amines to generate thioether or diamino derivatives.

- Cross-Coupling: Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids yield biaryl products. Documented case studies highlight >70% yields for agrochemical intermediates .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies recommend:

- Temperature: Store at 0–6°C in airtight containers to prevent degradation.

- Moisture Sensitivity: Desiccants (silica gel) mitigate hydrolysis of the nitrile group.

- Light Exposure: Amber vials prevent photolytic decomposition (UV/Vis studies show λmax ~270 nm).

Accelerated stability testing (40°C/75% RH for 30 days) with HPLC monitoring quantifies degradation products (e.g., carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.